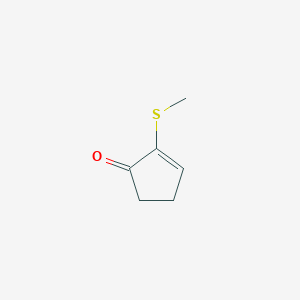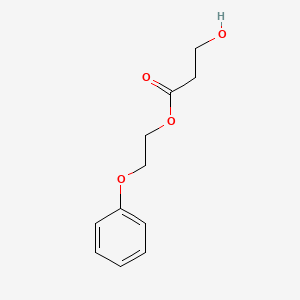
6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and quantity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other atoms or groups.
Addition: Addition of atoms or groups to the double bonds or rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction may produce dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6-Nitroquinoxaline: A derivative with a nitro group at position 6.
Uniqueness
6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59689-84-8 |
|---|---|
Molekularformel |
C12H11N3O4 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
6-acetyl-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-6-11(12(13)17)15(19)9-4-3-8(7(2)16)5-10(9)14(6)18/h3-5H,1-2H3,(H2,13,17) |
InChI-Schlüssel |
OYTSRXYPXWFVEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)C(=O)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
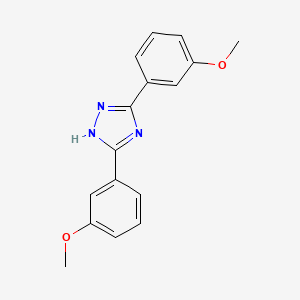
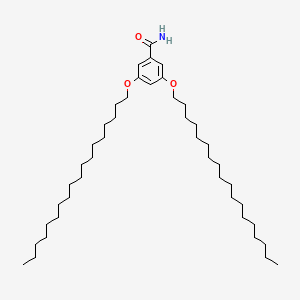
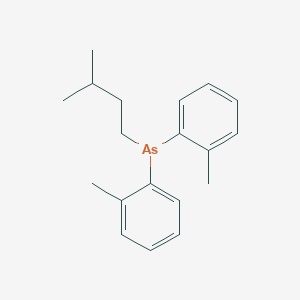


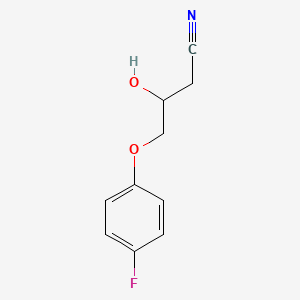
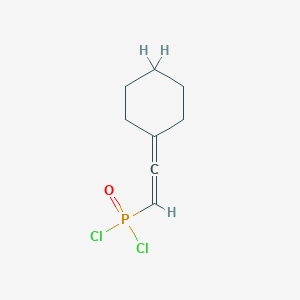
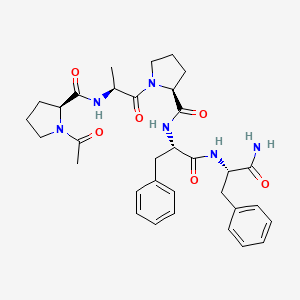
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
